molecular formula C23H18FN3O3S2 B11140008 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-fluorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-fluorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11140008
M. Wt: 467.5 g/mol
InChI Key: BYNBOJQTMMPJTL-AQTBWJFISA-N
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Description

“3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-fluorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-fluorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic reactions. The process may include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a cyclopentyl ketone with a thioamide under acidic conditions.

    Introduction of the pyrido[1,2-a]pyrimidin-4-one core: This step may involve the condensation of a suitable pyridine derivative with a fluorophenoxy-substituted aldehyde.

    Final assembly: The final step involves the coupling of the thiazolidinone intermediate with the pyrido[1,2-a]pyrimidin-4-one core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-fluorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or thioxo groups to alcohols or thiols, respectively.

    Substitution: The fluorophenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or sulfoxides, while reduction may produce alcohols or thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-fluorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one” would depend on its specific interactions with molecular targets. These interactions could involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular processes: Affecting cell proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-bromophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-fluorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18FN3O3S2

Molecular Weight

467.5 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18FN3O3S2/c24-14-8-10-16(11-9-14)30-20-17(21(28)26-12-4-3-7-19(26)25-20)13-18-22(29)27(23(31)32-18)15-5-1-2-6-15/h3-4,7-13,15H,1-2,5-6H2/b18-13-

InChI Key

BYNBOJQTMMPJTL-AQTBWJFISA-N

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)OC5=CC=C(C=C5)F)/SC2=S

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)OC5=CC=C(C=C5)F)SC2=S

Origin of Product

United States

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